2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid
Description
2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid is a thiophene-based derivative featuring a sulfamoyl group at the 5-position of the thiophene ring and an acetic acid moiety at the 2-position. Its structure combines electron-withdrawing (sulfamoyl) and electron-donating (allyl) groups, which may influence optoelectronic properties or biological activity .
Properties
IUPAC Name |
2-[5-(prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c1-2-5-10-16(13,14)9-4-3-7(15-9)6-8(11)12/h2-4,10H,1,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXBTVRDYPJRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(S1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid typically involves the following steps:
Thiophene Derivative Synthesis: : The starting material is a thiophene derivative, which undergoes a series of reactions to introduce the prop-2-enylsulfamoyl group.
Sulfamoylation: : The thiophene derivative is treated with a sulfamoylating agent, such as chlorosulfonic acid, to introduce the sulfamoyl group.
Alkylation: : The sulfamoylated thiophene is then alkylated with an appropriate alkylating agent, such as prop-2-enyl bromide, to introduce the prop-2-enyl group.
Acetylation: : Finally, the compound is acetylated using acetic anhydride or another acetylating agent to introduce the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: : Higher oxidation state derivatives of the compound.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Derivatives with different functional groups.
Scientific Research Applications
2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity and can be used in the study of biological processes.
Medicine: : It may have therapeutic potential and can be investigated for its medicinal properties.
Industry: : The compound can be used in various industrial applications, such as in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which 2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Electronic and Optoelectronic Properties
- Target Compound: The allyl group’s π-conjugation may extend absorption spectra, as seen in ’s thiophene-quinoxaline derivatives used in solar cells. DFT studies (e.g., B3LYP/cc-pVDZ) could predict its charge-transfer efficiency .
Biological Activity
The compound 2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid (CAS No. 1036577-97-5) is a sulfonamide derivative that has garnered attention for its potential biological activity, particularly in the context of inflammation and cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₁N₁O₄S₂
- Molecular Weight : 261.32 g/mol
This compound features a thiophene ring, which contributes to its biological activity by interacting with various biological targets.
Research indicates that this compound acts primarily as an inhibitor of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1) . This enzyme plays a crucial role in the biosynthesis of prostaglandin E₂ (PGE₂), a mediator involved in inflammation and cancer progression. By inhibiting mPGES-1, this compound may reduce PGE₂ levels, thereby exerting anti-inflammatory and anti-cancer effects .
Efficacy in Cell Lines
In vitro studies have shown that derivatives of this compound exhibit selective inhibitory activity against mPGES-1 with IC₅₀ values in the low micromolar range. For instance, one study reported that certain derivatives induced cell cycle arrest in the G₀/G₁ phase and increased the subG₀/G₁ fraction, suggesting potential apoptosis or necrosis in A549 lung cancer cell lines .
Comparative Studies
A comparative analysis with established COX inhibitors revealed that compounds related to this compound demonstrated significant selectivity for mPGES-1 over COX enzymes. This selectivity is advantageous as it may lead to fewer gastrointestinal side effects typically associated with non-selective COX inhibitors .
Table 1: Biological Activity Data
| Compound | Target | IC₅₀ (μM) | Effect |
|---|---|---|---|
| 2c | mPGES-1 | 0.5 | Apoptosis induction in A549 cells |
| CAY10526 | mPGES-1 | 0.8 | Reference compound for comparison |
| Mefenamic Acid | COX-2 | 1.98 | Non-selective inhibitor |
Case Study: Anti-inflammatory Effects
In a specific case study involving animal models, compounds related to this class were tested for their ability to reduce paw thickness induced by inflammation. The results showed a significant reduction in inflammation markers, indicating the potential therapeutic application of these compounds in treating inflammatory diseases without the adverse effects commonly seen with traditional NSAIDs .
Toxicological Assessment
Toxicological evaluations have been conducted to assess the safety profile of these compounds. Parameters such as liver enzyme levels (AST and ALT), kidney function indicators (creatinine and urea), and overall histological changes were monitored. The results indicated that selected compounds exhibited favorable safety profiles, making them promising candidates for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
